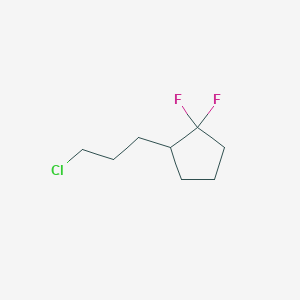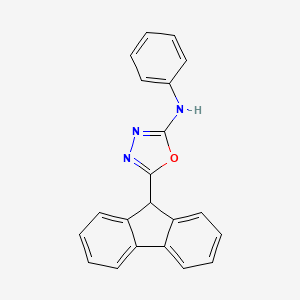
(S)-2-Amino-3-phenylpropanamide 2,2,2-trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Amino-3-phenylpropanamide 2,2,2-trifluoroacetate is a compound that combines the structural features of an amino acid derivative and a trifluoroacetate salt
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-phenylpropanamide 2,2,2-trifluoroacetate typically involves the reaction of (S)-2-Amino-3-phenylpropanamide with trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the trifluoroacetate salt. The process involves dissolving (S)-2-Amino-3-phenylpropanamide in an appropriate solvent, followed by the addition of trifluoroacetic acid. The mixture is then stirred at room temperature until the reaction is complete. The product is isolated by evaporation of the solvent and recrystallization from a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-purity starting materials and optimized reaction conditions ensures high yield and purity of the final product. The process may also include steps for purification and quality control to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-Amino-3-phenylpropanamide 2,2,2-trifluoroacetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
(S)-2-Amino-3-phenylpropanamide 2,2,2-trifluoroacetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceutical compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (S)-2-Amino-3-phenylpropanamide 2,2,2-trifluoroacetate involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator of specific enzymes, affecting biochemical pathways. The trifluoroacetate moiety can enhance the compound’s stability and bioavailability, making it a valuable tool in medicinal chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-3-phenylpropanamide: Lacks the trifluoroacetate moiety, which may affect its stability and reactivity.
2-Amino-3-phenylpropanoic acid: Similar structure but different functional groups, leading to different chemical properties.
Trifluoroacetic acid derivatives: Share the trifluoroacetate moiety but differ in the amino acid component.
Uniqueness
(S)-2-Amino-3-phenylpropanamide 2,2,2-trifluoroacetate is unique due to the combination of the amino acid derivative and the trifluoroacetate salt. This combination imparts distinct chemical and physical properties, making it suitable for various applications in research and industry.
Eigenschaften
Molekularformel |
C11H13F3N2O3 |
|---|---|
Molekulargewicht |
278.23 g/mol |
IUPAC-Name |
(2S)-2-amino-3-phenylpropanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C9H12N2O.C2HF3O2/c10-8(9(11)12)6-7-4-2-1-3-5-7;3-2(4,5)1(6)7/h1-5,8H,6,10H2,(H2,11,12);(H,6,7)/t8-;/m0./s1 |
InChI-Schlüssel |
FUYYFIGVJAJEMM-QRPNPIFTSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N)N.C(=O)(C(F)(F)F)O |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C(=O)N)N.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Fluoro-2-methylimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B13149632.png)




![1-[1-(Aminomethyl)cyclopropyl]-3-methylbutan-1-one](/img/structure/B13149659.png)
![1-[(2-Ethylhexyl)amino]-4-(methylamino)anthraquinone](/img/structure/B13149678.png)

![Ethyl6-bromo-[2,2'-bipyridine]-5-carboxylate](/img/structure/B13149687.png)





